molecular formula C16H14ClNO4 B2849937 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 958228-76-7

4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B2849937
CAS No.: 958228-76-7
M. Wt: 319.74
InChI Key: ODNSOLBMBSRWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H14ClNO4. This compound is notable for its unique structure, which includes a chloro-substituted benzoic acid moiety linked to a bicyclic isoindoline derivative. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps:

    Formation of the Isoindoline Derivative: The initial step often involves the cyclization of a suitable dicarboxylic acid derivative to form the isoindoline core. This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Coupling with Benzoic Acid: The final step involves coupling the chlorinated isoindoline derivative with a benzoic acid derivative under conditions that promote esterification or amidation, such as using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The isoindoline ring can be reduced under catalytic hydrogenation conditions, typically using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biochemistry: In the study of enzyme interactions and as a potential inhibitor of certain biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 4-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Uniqueness

This compound is unique due to its specific chloro substitution, which can significantly influence its reactivity and interaction with biological targets compared to its analogs. This uniqueness makes it a valuable compound for research, particularly in understanding structure-activity relationships.

Properties

IUPAC Name

4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-10-4-3-9(16(21)22)6-11(10)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h3-4,6-8,12-13H,1-2,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSOLBMBSRWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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